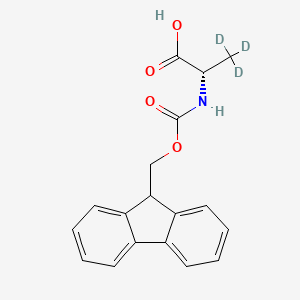

Fmoc-ala-oh (3,3,3-d3)

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-ala-oh (3,3,3-d3) typically involves the reaction of alanine with Fmoc chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in a solvent like acetone, and the product is purified through extraction and crystallization .

Industrial Production Methods

Industrial production of Fmoc-ala-oh (3,3,3-d3) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is often available in bulk and can be packaged on demand .

化学反応の分析

Types of Reactions

Fmoc-ala-oh (3,3,3-d3) undergoes several types of chemical reactions, including:

Substitution Reactions: Commonly used in peptide synthesis where the Fmoc group is removed to allow further chain elongation.

Oxidation and Reduction: These reactions are less common but can be used to modify the alanine residue.

Common Reagents and Conditions

Substitution: Piperidine is often used to remove the Fmoc group under mild conditions.

Oxidation/Reduction: Specific reagents like hydrogen peroxide or sodium borohydride may be used depending on the desired modification.

Major Products

The major products formed from these reactions are typically peptides with the desired sequence, where Fmoc-ala-oh (3,3,3-d3) serves as a building block .

科学的研究の応用

Fmoc-ala-oh (3,3,3-d3) has a wide range of applications in scientific research:

Chemistry: Used in solid-phase peptide synthesis to create complex peptides and proteins.

Biology: Helps in studying protein-protein interactions and enzyme mechanisms.

Medicine: Aids in the development of peptide-based drugs and therapeutic agents.

Industry: Utilized in the production of synthetic peptides for various industrial applications .

作用機序

The mechanism of action of Fmoc-ala-oh (3,3,3-d3) primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of alanine, preventing unwanted side reactions during peptide chain elongation. Upon removal of the Fmoc group, the free amino group can participate in further reactions to form peptide bonds .

類似化合物との比較

Similar Compounds

Fmoc-Gly-OH-15N: Another Fmoc-protected amino acid used in peptide synthesis.

Fmoc-Phe-OH-2,3,3-d3: A deuterated derivative of Fmoc-protected phenylalanine.

Fmoc-Ser-OH: Fmoc-protected serine used in similar applications

Uniqueness

Fmoc-ala-oh (3,3,3-d3) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed analytical studies using techniques like NMR spectroscopy. This makes it particularly valuable in research settings where precise isotopic labeling is required .

生物活性

Fmoc-ala-oh (3,3,3-d3), a deuterated derivative of Fmoc-alanine, is significant in biochemical research, particularly in peptide synthesis. This compound serves as a protecting group for amino acids and plays a crucial role in various biochemical pathways and reactions. This article explores the biological activity of Fmoc-ala-oh (3,3,3-d3), including its mechanisms of action, cellular effects, metabolic pathways, and relevant case studies.

Target of Action

Fmoc-ala-oh (3,3,3-d3) functions primarily as a protecting group for the amino group of alanine. This allows selective deprotection during peptide synthesis, facilitating the formation of peptide bonds without unwanted side reactions.

Mode of Action

The compound's mode of action involves its role in solid-phase peptide synthesis (SPPS). The Fmoc group can be removed under mild alkaline conditions using reagents like piperidine, enabling the coupling of amino acids to form longer peptide chains .

Biochemical Pathways

Fmoc-ala-oh (3,3,3-d3) is integral to several biochemical pathways:

- Peptide Bond Formation : It interacts with enzymes such as peptidyl transferases to facilitate peptide bond formation.

- Metabolic Pathways : The compound influences amino acid metabolism and interacts with aminoacyl-tRNA synthetases during peptide synthesis.

Cellular Effects

The biological activity of Fmoc-ala-oh (3,3,3-d3) extends to its effects on various cellular processes:

- Cell Signaling : Peptides synthesized with this compound can modulate signaling pathways like the mitogen-activated protein kinase (MAPK) pathway.

- Gene Expression : Research indicates that peptides incorporating Fmoc-ala-oh (3,3,3-d3) can influence gene expression levels in treated cells.

Molecular Mechanism

At a molecular level, Fmoc-ala-oh (3,3,3-d3) exerts its effects through:

- Binding Interactions : It binds to biomolecules and can inhibit or activate specific enzymes.

- Mass Spectrometry Detection : The deuterium atoms provide a mass shift detectable by mass spectrometry, aiding in peptide identification and quantification .

Metabolic Pathways

Fmoc-ala-oh (3,3,3-d3) participates in metabolic pathways related to:

- Amino Acid Metabolism : It affects metabolic flux and metabolite levels within cells.

- Subcellular Localization : The localization of synthesized peptides can influence their biological activity and function within specific organelles .

Types of Reactions

Fmoc-ala-oh (3,3,3-d3) undergoes several chemical reactions:

- Substitution Reactions : Essential for peptide synthesis where the Fmoc group is removed for further elongation.

- Oxidation and Reduction : These reactions are less common but can modify the alanine residue.

Common Reagents and Conditions

The following reagents are commonly used:

- Substitution : Piperidine for Fmoc removal.

- Oxidation/Reduction : Hydrogen peroxide or sodium borohydride depending on modifications desired.

Major Products

The primary products from reactions involving Fmoc-ala-oh (3,3,3-d3) are peptides with specified sequences where this compound acts as a building block.

Case Studies and Research Findings

Recent studies have highlighted the utility of Fmoc-ala-oh (3,3,3-d3) in various applications:

| Study | Findings |

|---|---|

| Study 1 | Investigated the role of deuterated amino acids in influencing peptide stability and folding. Results indicated enhanced stability in synthesized peptides using Fmoc-ala-oh (3,3,3-d3). |

| Study 2 | Explored the impact of this compound on MAPK signaling pathways. Results showed modulation of cellular responses through peptides synthesized with Fmoc-ala-oh (3,3,3-d3). |

| Study 3 | Analyzed the effects on gene expression in treated cells. Findings revealed significant changes in expression levels linked to peptide treatments involving Fmoc-ala-oh (3,3,3-d3). |

特性

IUPAC Name |

(2S)-3,3,3-trideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXZOFZKSQXPDC-DCLJDFQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583861 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(3,3,3-~2~H_3_)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225101-67-7 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(3,3,3-~2~H_3_)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。